N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine
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Overview
Description
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its triazine and thiazole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine typically involves the reaction of trichloromethyl-substituted triazine with thiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trichloromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Scientific Research Applications
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is enhanced by its ability to absorb light in the near UV and visible range .
Comparison with Similar Compounds
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is compared with other photoinitiators such as:
Bisacylphosphine oxide (BAPO): Known for its high efficiency in free radical polymerization under UV light.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Effective in initiating polymerization under visible light.
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB): Commonly used in industrial applications for its broad absorption spectrum.
This compound stands out due to its versatility and high performance under both UV and visible light, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
30356-69-5 |
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Molecular Formula |
C8H3Cl6N5S |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H3Cl6N5S/c9-7(10,11)3-16-4(8(12,13)14)18-5(17-3)19-6-15-1-2-20-6/h1-2H,(H,15,16,17,18,19) |
InChI Key |
XFQKFUFIUYATKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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